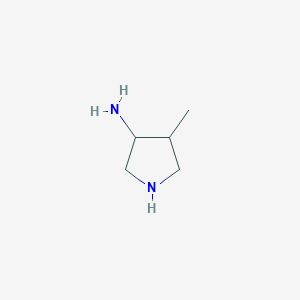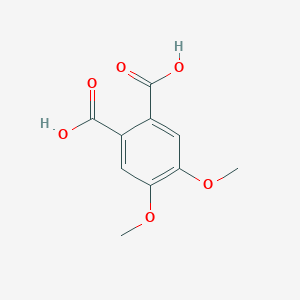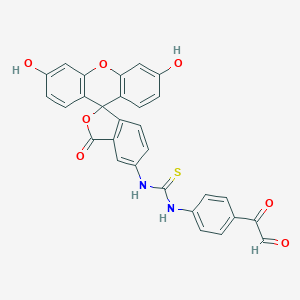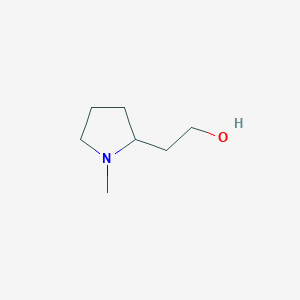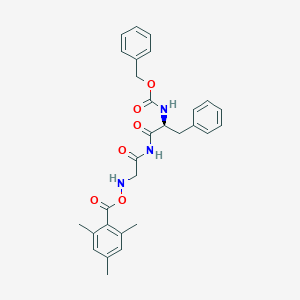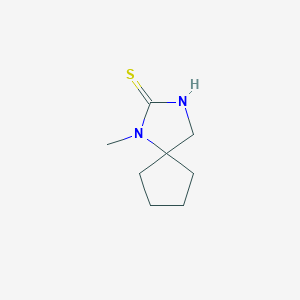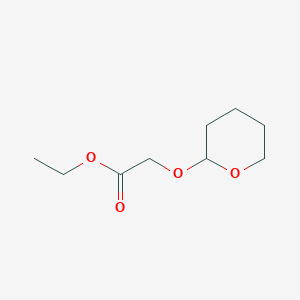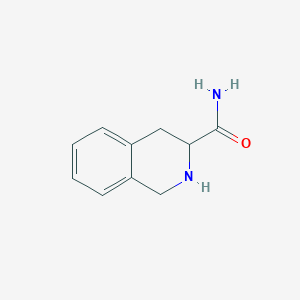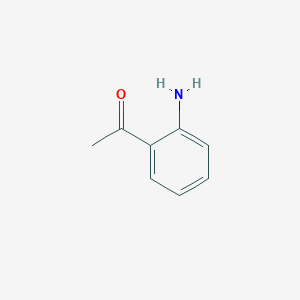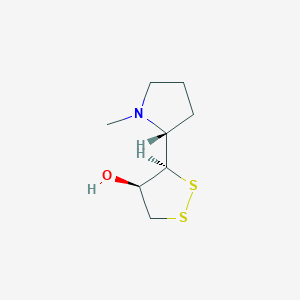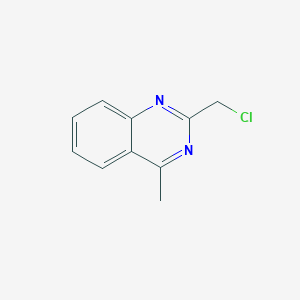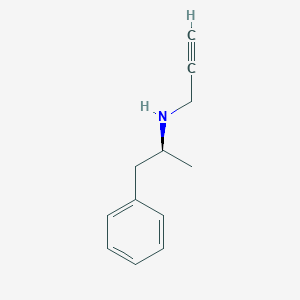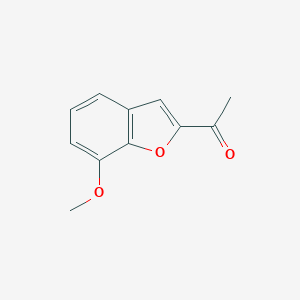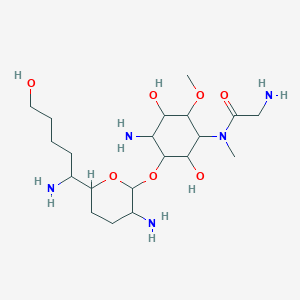
HP-Fortimicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HP-Fortimicin A is a novel aminoglycoside antibiotic that has shown promising results in various scientific research studies. It is a derivative of fortimicin A, which is a natural product isolated from the fermentation broth of Actinomadura hibisca. HP-Fortimicin A has been synthesized using a unique method, and its potential applications in scientific research have been explored extensively.
Wirkmechanismus
HP-Fortimicin A exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. It binds to the 16S rRNA of the bacterial ribosome and causes misreading of the genetic code, resulting in the production of non-functional proteins. This leads to bacterial cell death.
Biochemische Und Physiologische Effekte
HP-Fortimicin A has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria, leading to the production of reactive oxygen species (ROS). It has also been shown to disrupt bacterial membrane integrity, leading to leakage of intracellular contents. HP-Fortimicin A has been shown to have low toxicity towards mammalian cells, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
HP-Fortimicin A has several advantages for use in lab experiments. It has potent antibacterial and antifungal activity, making it useful for investigating the effects of bacterial and fungal infections on various biological systems. It has also been shown to have low toxicity towards mammalian cells, making it a potentially safe and effective therapeutic agent. However, the use of HP-Fortimicin A in lab experiments is limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on HP-Fortimicin A. One potential direction is to investigate its potential as a therapeutic agent for bacterial and fungal infections. Another direction is to investigate its potential as a tool for investigating the effects of bacterial and fungal infections on various biological systems. Further research is also needed to investigate the mechanism of action of HP-Fortimicin A and to identify potential targets for its antibacterial and antifungal activity.
Synthesemethoden
The synthesis of HP-Fortimicin A involves the use of a unique methodology that combines the chemical synthesis of the core molecule with enzymatic glycosylation. The core molecule is synthesized using a convergent approach, where the two halves of the molecule are synthesized separately and then combined using a coupling reaction. The glycosylation step involves the use of a glycosyltransferase enzyme, which adds the sugar moiety to the core molecule.
Wissenschaftliche Forschungsanwendungen
HP-Fortimicin A has been extensively studied for its potential applications in scientific research. It has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been shown to have antifungal activity against various fungal species. HP-Fortimicin A has been used in various in vitro and in vivo studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
116184-08-8 |
|---|---|
Produktname |
HP-Fortimicin A |
Molekularformel |
C20H41N5O7 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
2-amino-N-[4-amino-3-[3-amino-6-(1-amino-5-hydroxypentyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C20H41N5O7/c1-25(13(27)9-21)15-17(29)18(14(24)16(28)19(15)30-2)32-20-11(23)6-7-12(31-20)10(22)5-3-4-8-26/h10-12,14-20,26,28-29H,3-9,21-24H2,1-2H3 |
InChI-Schlüssel |
HLPKLAAMAKCLSJ-UHFFFAOYSA-N |
SMILES |
CN(C1C(C(C(C(C1OC)O)N)OC2C(CCC(O2)C(CCCCO)N)N)O)C(=O)CN |
Kanonische SMILES |
CN(C1C(C(C(C(C1OC)O)N)OC2C(CCC(O2)C(CCCCO)N)N)O)C(=O)CN |
Synonyme |
7'-(3-hydroxypropyl)fortimicin A HP-fortimicin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



